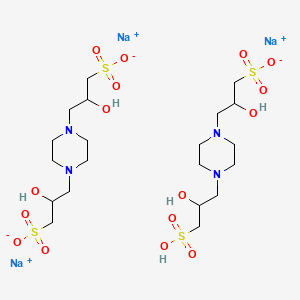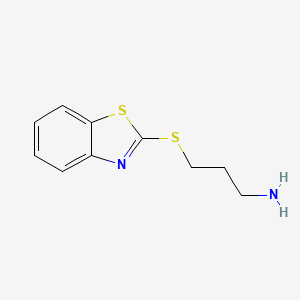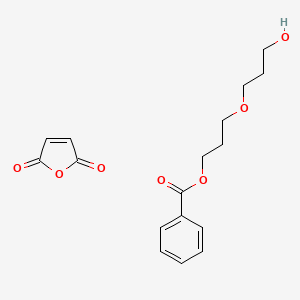
CID 102118033
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 102118033 is an organotin compound with the molecular formula C11H18Sn. It is a derivative of stannane, where three methyl groups and a (3-methylphenyl)methyl group are attached to the tin atom. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CID 102118033 can be synthesized through the reaction of trimethyltin chloride with (3-methylphenyl)methyllithium. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
(3-methylphenyl)methyllithium+trimethyltin chloride→this compound+lithium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
CID 102118033 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used
Applications De Recherche Scientifique
CID 102118033 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which CID 102118033 exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, oxidative addition, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannane: Similar in structure but lacks the (3-methylphenyl)methyl group.
Triphenylstannane: Contains phenyl groups instead of methyl groups.
Tributyltin compounds: Have butyl groups instead of methyl groups.
Uniqueness
CID 102118033 is unique due to the presence of the (3-methylphenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
19962-43-7 |
|---|---|
Formule moléculaire |
C11H21Sn |
Poids moléculaire |
271.999 |
Nom IUPAC |
methane;1-methyl-5-methylidenecyclohexa-1,3-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-6H,1H2,2H3;3*1H4; |
Clé InChI |
VASOCZUFLCIBRT-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=CC(=C)[CH]1.[Sn] |
Synonymes |
Trimethyl[(3-methylphenyl)methyl]stannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![8-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561086.png)


![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)
